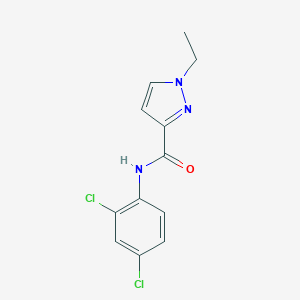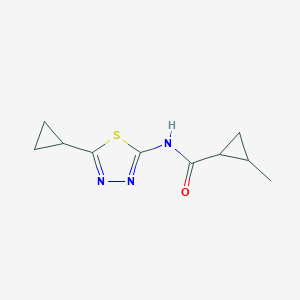![molecular formula C16H16O3 B452792 4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde CAS No. 329222-82-4](/img/structure/B452792.png)
4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . It is characterized by the presence of a methoxy group, a benzaldehyde group, and a methylphenoxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde has several scientific research applications:
Biology: This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways.
Vorbereitungsmethoden
The synthesis of 4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-methylphenol in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylphenoxy groups can undergo nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and methylphenoxy groups may also contribute to the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde can be compared with similar compounds such as:
3-(4-Methoxyphenoxy)benzaldehyde: This compound has a similar structure but differs in the position of the methoxy group, which can affect its reactivity and applications.
Benzaldehyde, 4-[(2-methylphenyl)methoxy]-: This compound has a similar molecular framework but with variations in the substituent groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-15(12)19-11-14-9-13(10-17)7-8-16(14)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFDCQOJGCEDNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propyl 4-(3,4-dimethylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B452710.png)

![Propyl 2-[(4-chlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452712.png)
![Propyl 2-[(4-methoxybenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452713.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452714.png)
![Ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B452717.png)
![3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B452719.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452720.png)
![Methyl 4-ethyl-5-methyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452721.png)

![Ethyl 4-(4-methoxyphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452726.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B452727.png)

![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452732.png)
